molecular formula C14H11N3O3S2 B2409211 2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004224-31-0

2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2409211
CAS No.: 1004224-31-0
M. Wt: 333.38
InChI Key: YGEYVOYJUWHPRB-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a synthetic heterocyclic compound designed for research applications. Its structure, featuring a thieno[2,3-d]pyrimidine core linked to a 2-(methylsulfonyl)benzamide group, is of significant interest in medicinal chemistry and drug discovery. The thieno[2,3-d]pyrimidine scaffold is recognized as a privileged structure in the development of kinase inhibitors . Compounds based on this scaffold have demonstrated diverse and potent biological activities, making them valuable tools for probing cellular pathways. Research on analogous structures indicates potential applications in oncology. Some thieno[2,3-d]pyrimidine derivatives have shown promising cytotoxicity against challenging cancer cell lines, such as triple-negative MDA-MB-231 and hormone-responsive MCF-7 breast cancer cells, with studies suggesting the induction of apoptosis as a mechanism of action . Furthermore, the sulfonyl group present in the structure is a common pharmacophore that can contribute to target binding and modulate the compound's physicochemical properties. This product is intended for non-human research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers can employ this compound as a key intermediate or a lead structure in the exploration of new inhibitors for various enzymatic targets, including tyrosine kinases , or in the development of novel antibacterial agents targeting multi-drug resistant Gram-positive pathogens .

Properties

IUPAC Name

2-methylsulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S2/c1-22(19,20)11-5-3-2-4-9(11)13(18)17-12-10-6-7-21-14(10)16-8-15-12/h2-8H,1H3,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEYVOYJUWHPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C3C=CSC3=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the construction of the thieno[2,3-d]pyrimidine core followed by the introduction of the benzamide moiety. One common synthetic route involves the reaction of 2-aminothiophene with a suitable aldehyde to form the thieno[2,3-d]pyrimidine core. This intermediate is then reacted with methylsulfonyl chloride to introduce the methylsulfonyl group. Finally, the benzamide moiety is introduced through a coupling reaction with the appropriate benzoyl chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to ensure high yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols. Substitution reactions can lead to various alkylated or acylated derivatives .

Mechanism of Action

The mechanism of action of 2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation . Additionally, the compound may interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is unique due to the combination of the thieno[2,3-d]pyrimidine core and the benzamide moiety, which imparts distinct biological activities and chemical properties. The presence of the methylsulfonyl group further enhances its reactivity and potential for modification, making it a versatile compound for various applications .

Biological Activity

The compound 2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of thieno[2,3-d]pyrimidin-4-ones, including this compound, typically involves multi-step reactions starting from readily available precursors. The structural features of this compound include a thienopyrimidine core with a methylsulfonyl group that may contribute to its biological properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial activity of thienopyrimidine derivatives. For instance, compounds related to thieno[2,3-d]pyrimidin-4-ones have shown significant antibacterial effects against various strains of Gram-positive and Gram-negative bacteria. In vitro assays determined the minimum inhibitory concentrations (MICs) for these compounds. Notably, derivatives with substituted amido or imino side chains demonstrated enhanced antimicrobial properties.

CompoundMIC (µg/mL)Target Organism
4c0.5Escherichia coli
4e1.0Staphylococcus aureus
5c0.8Mycobacterium tuberculosis

These results indicate that the incorporation of specific substituents can significantly enhance the antimicrobial efficacy of the thienopyrimidine scaffold .

Anticancer Activity

Research has also highlighted the anticancer potential of thienopyrimidine derivatives. In a study evaluating antiproliferative activities on various mammalian cancer cell lines, several derivatives exhibited notable cytotoxic effects. The mechanisms underlying this activity often involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Study: Cytotoxicity Assessment

A series of synthesized thieno[2,3-d]pyrimidin-4-one derivatives were tested against cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The results showed that certain compounds led to a significant reduction in cell viability:

CompoundIC50 (µM)Cell Line
5a12.5MDA-MB-231
6b8.0HCT116

The observed cytotoxicity was attributed to the induction of apoptosis and cell cycle arrest at specific phases .

The biological activity of This compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Many thienopyrimidine derivatives act as inhibitors of key enzymes involved in cellular signaling pathways.
  • Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells.
  • Antimicrobial Mechanisms : The structural features may facilitate interactions with bacterial membranes or essential metabolic pathways.

Q & A

Q. What are the optimal synthetic routes for 2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide?

The synthesis typically involves a multi-step process:

  • Sulfonation : Introduction of the methylsulfonyl group via reaction of a benzamide precursor with methanesulfonyl chloride under anhydrous conditions.
  • Coupling : Condensation of the sulfonated benzamide with a thieno[2,3-d]pyrimidin-4-amine intermediate using coupling agents like EDCI/HOBt in DMF.
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol. Key factors include solvent choice (polar aprotic solvents like DMF enhance reactivity) and catalysis (e.g., triethylamine for acid scavenging). Reaction yields (~60–75%) depend on stoichiometric precision and temperature control (60–80°C) .

Table 1 : Comparison of Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
SulfonationMeSO₂Cl, DCM, 0°C → RT8590%
CouplingEDCI/HOBt, DMF, 60°C7095%
PurificationEtOAc/Hexane (3:7)6599%

Q. How is the compound structurally characterized to confirm its identity?

A combination of spectroscopic and crystallographic methods is employed:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone .
  • X-ray Crystallography : Resolves 3D conformation, confirming the thieno-pyrimidine ring geometry and sulfonyl group orientation .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 386.1) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Systematic optimization involves:

  • Solvent Screening : Compare DMF (high polarity, good solubility) vs. DMSO (higher boiling point but challenging removal). achieved 70% yield in DMF at 60°C .
  • Catalyst Selection : Triethylamine vs. DMAP for acid scavenging. DMAP may reduce side reactions in coupling steps .
  • Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify rate-limiting steps (e.g., sulfonation completion within 2 hours vs. 4 hours for coupling) .
  • Scale-Up Adjustments : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonation), ensuring temperature control and safety .

Q. How can conflicting biological activity data across studies be resolved?

Contradictions in efficacy (e.g., antimicrobial vs. anticancer activity) may arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines).
  • Target Selectivity : Perform kinase profiling (e.g., Eurofins Panlabs panel) to identify off-target interactions.
  • Dose-Response Analysis : Use Hill slope models to differentiate true activity from assay noise .
  • In Silico Studies : Molecular docking (AutoDock Vina) against reported targets (e.g., EGFR kinase) to validate binding poses .

Q. What methodologies are recommended for studying the compound’s metabolic stability?

  • In Vitro Liver Microsomes : Incubate with human liver microsomes (HLMs) and NADPH, monitoring degradation via LC-MS/MS. Calculate half-life (t½) and intrinsic clearance (Clₜₙₜ) .
  • CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess enzyme inhibition potential.
  • Metabolite Identification : High-resolution MS (Q-TOF) to detect phase I/II metabolites (e.g., sulfoxide formation or glucuronidation) .

Q. How can researchers design experiments to evaluate target specificity in kinase inhibition?

  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., DiscoverX KINOMEscan) to identify primary targets.
  • Cellular Pathway Analysis : siRNA knockdown of suspected targets (e.g., PI3K/AKT) followed by viability assays (MTT) to confirm mechanistic relevance .
  • Structural Biology : Co-crystallize the compound with target kinases (e.g., JAK2) to validate binding interactions and guide SAR .

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